Chemical structure and properties of 1-Benzyl-4-[3-(trifluoromethyl)phenoxy]phthalazine
Chemical structure and properties of 1-Benzyl-4-[3-(trifluoromethyl)phenoxy]phthalazine
An Important Note to the Reader: Comprehensive searches for the chemical entity "1-Benzyl-4-[3-(trifluoromethyl)phenoxy]phthalazine" have not yielded specific data for a compound with this exact structure. The information presented in this guide is synthesized from literature on closely related structural analogs and constituent chemical moieties. This document is intended to provide a theoretical framework for researchers and drug development professionals, outlining the anticipated chemical properties, potential synthesis strategies, and hypothetical biological activities based on established structure-activity relationships. All protocols and mechanisms described are illustrative and would require empirical validation for the specific molecule .
Introduction: A Molecule of Interest at the Crossroads of Proven Pharmacophores
The compound 1-Benzyl-4-[3-(trifluoromethyl)phenoxy]phthalazine represents a novel chemical entity that strategically combines several key pharmacophores known to impart significant biological activity. The phthalazine core is a privileged scaffold in medicinal chemistry, frequently associated with a range of therapeutic effects including anticancer and anti-inflammatory properties.[1] The incorporation of a benzyl group, a trifluoromethyl moiety, and a phenoxy linker introduces functionalities that can profoundly influence the molecule's pharmacokinetic and pharmacodynamic profile.
The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[2][3] This guide will provide a detailed exploration of the theoretical chemical structure and properties of 1-Benzyl-4-[3-(trifluoromethyl)phenoxy]phthalazine, propose a viable synthetic route, and discuss its potential as a therapeutic agent based on the known activities of its constituent parts.
Section 1: Chemical Structure and Physicochemical Properties
The proposed structure of 1-Benzyl-4-[3-(trifluoromethyl)phenoxy]phthalazine features a phthalazine ring system substituted at the 1-position with a benzyl group and at the 4-position with a 3-(trifluoromethyl)phenoxy group.
1.1. 2D Chemical Structure
Caption: 2D structure of 1-Benzyl-4-[3-(trifluoromethyl)phenoxy]phthalazine.
1.2. Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of the target molecule. These values are estimated based on computational models and the known properties of its structural components.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C22H15F3N2O | Defines the elemental composition and molecular weight. |
| Molecular Weight | 396.37 g/mol | Influences absorption, distribution, and diffusion properties. |
| LogP (Octanol/Water) | ~4.5 - 5.5 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |
| Topological Polar Surface Area (TPSA) | ~42 Ų | Suggests good potential for oral bioavailability and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 0 | Lack of H-bond donors can enhance membrane permeability. |
| Hydrogen Bond Acceptors | 3 (2 Nitrogens, 1 Oxygen) | Provides sites for potential interactions with biological targets. |
| Rotatable Bonds | 4 | Contributes to conformational flexibility, which can be important for receptor binding. |
Section 2: Proposed Synthesis Pathway
The synthesis of 1-Benzyl-4-[3-(trifluoromethyl)phenoxy]phthalazine can be envisioned through a multi-step process starting from commercially available precursors. The key strategic bond formations would involve the sequential substitution of a di-halogenated phthalazine intermediate.
2.1. Retrosynthetic Analysis
A logical retrosynthetic approach would disconnect the benzyl and phenoxy groups from the phthalazine core, pointing to a 1,4-dichlorophthalazine intermediate. This intermediate is a versatile building block in the synthesis of various phthalazine derivatives.[1]
2.2. Proposed Synthetic Protocol
The following is a detailed, step-by-step methodology for the proposed synthesis:
Step 1: Synthesis of 1,4-Dichlorophthalazine
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Reaction Setup: To a solution of phthalhydrazide in excess phosphorus oxychloride (POCl3), add a catalytic amount of N,N-dimethylformamide (DMF).
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Reaction Conditions: Heat the mixture to reflux (approximately 110-120 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: After completion, the excess POCl3 is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring. The resulting precipitate is filtered, washed with cold water until neutral, and dried to afford 1,4-dichlorophthalazine.
Step 2: Monosubstitution with 3-(Trifluoromethyl)phenol (Nucleophilic Aromatic Substitution)
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Reaction Setup: In a suitable aprotic polar solvent such as DMF or dimethyl sulfoxide (DMSO), dissolve 1,4-dichlorophthalazine and an equimolar amount of 3-(trifluoromethyl)phenol.
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Base Addition: Add a suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), to deprotonate the phenol, forming the more nucleophilic phenoxide.
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Reaction Conditions: Heat the reaction mixture at 80-100 °C for several hours. Monitor the reaction by TLC for the formation of the monosubstituted product, 1-chloro-4-[3-(trifluoromethyl)phenoxy]phthalazine.
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Work-up and Isolation: Upon completion, the reaction mixture is cooled and poured into water. The product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography.
Step 3: Suzuki Coupling with Benzylboronic Acid
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Reaction Setup: To a solution of 1-chloro-4-[3-(trifluoromethyl)phenoxy]phthalazine in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add benzylboronic acid (or a suitable derivative).
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Catalyst and Base: Add a palladium catalyst, such as Pd(PPh3)4 or Pd(dppf)Cl2, and a base, typically an aqueous solution of sodium carbonate or cesium carbonate.
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Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at reflux for 8-12 hours.
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Work-up and Isolation: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, 1-Benzyl-4-[3-(trifluoromethyl)phenoxy]phthalazine, is purified by column chromatography or recrystallization.
Caption: Proposed synthetic workflow for 1-Benzyl-4-[3-(trifluoromethyl)phenoxy]phthalazine.
Section 3: Hypothetical Biological Activity and Mechanism of Action
While no direct biological data exists for this specific molecule, we can infer potential activities based on its structural components.
3.1. Potential as an Anticancer Agent
Phthalazine derivatives have been investigated as potent inhibitors of various targets in oncology. For example, some phthalazinone derivatives act as inhibitors of BRD4, a key regulator of oncogene expression.[4] The combination of the phthalazine core with lipophilic benzyl and trifluoromethylphenoxy groups could enhance cell permeability and target engagement.
3.2. Potential as a Kinase Inhibitor
The phthalazine scaffold is present in several known kinase inhibitors. The overall shape and electronic properties of 1-Benzyl-4-[3-(trifluoromethyl)phenoxy]phthalazine might allow it to fit into the ATP-binding pocket of certain kinases, potentially leading to the inhibition of signaling pathways involved in cell proliferation and survival.
3.3. Potential as a Modulator of Neurological Pathways
The trifluoromethylphenyl moiety is a common feature in compounds targeting the central nervous system. For instance, 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP) is a known serotonergic agonist.[5][6] While the phthalazine core is different, the presence of the trifluoromethylphenoxy group could confer some activity on neurological targets.
3.4. Proposed Experimental Validation Workflow
To empirically determine the biological activity of this novel compound, a structured screening and validation process is essential.
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- 4. Frontiers | Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity [frontiersin.org]
- 5. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 6. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]
